molecular formula C19H15ClF6N4O2 B11508163 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-(trifluoromethyl)phenyl]carbonyl}piperazine-1-carboxamide

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-(trifluoromethyl)phenyl]carbonyl}piperazine-1-carboxamide

Cat. No.: B11508163
M. Wt: 480.8 g/mol
InChI Key: XATJGETYRNCQDC-UHFFFAOYSA-N
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Description

N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring bonded to a pyridine ring, both of which are substituted with trifluoromethyl groups, and a benzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine to form the piperazine-pyridine intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes or pathways essential for cell viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINE-1-CARBONYL}-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClF6N4O2

Molecular Weight

480.8 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)benzoyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H15ClF6N4O2/c20-14-9-13(19(24,25)26)10-27-15(14)29-4-6-30(7-5-29)17(32)28-16(31)11-2-1-3-12(8-11)18(21,22)23/h1-3,8-10H,4-7H2,(H,28,31,32)

InChI Key

XATJGETYRNCQDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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